molecular formula C17H17BrO2 B8746243 6-(Benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 722536-74-5

6-(Benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B8746243
CAS No.: 722536-74-5
M. Wt: 333.2 g/mol
InChI Key: CKJKJGARXRTITB-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C17H17BrO2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

722536-74-5

Molecular Formula

C17H17BrO2

Molecular Weight

333.2 g/mol

IUPAC Name

2-bromo-6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C17H17BrO2/c18-16-9-6-13-10-14(7-8-15(13)17(16)19)20-11-12-4-2-1-3-5-12/h1-5,7-8,10,16-17,19H,6,9,11H2

InChI Key

CKJKJGARXRTITB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(C1Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Benzyloxy-2-bromo-3,4-dihydro-2H-naphthalen-1-one (32.9 g, 0.0964 mol) was dissolved in ether (200 mL, 2 mol) and methanol (30.0 mL, 0.740 mol), cooled with ice bath to internal temperature of 3° C. Sodium tetrahydroborate (1.82 g, 0.0482 mol) was added portionwise over 15 min at 3° C.-8° C. (internal). The mixture was stirred at 2-5° C. for 1 hour. Acetic acid (2.74 mL, 0.0482 mol) was added and the mixture was quenched with water, extracted with EtOAc (100 mL), washed with water (2×), brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give a crude intermediate, 6-(benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (29.5 g).
Quantity
32.9 g
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reactant
Reaction Step One
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Quantity
200 mL
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reactant
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30 mL
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reactant
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1.82 g
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reactant
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2.74 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was synthesized by referring to J. Org. Chem., 1984, 49 (22), 4226. To a suspension of 6-benzyloxy-3,4-dihydro-2H-naphthalen-1-one (200 g) in diethyl ether (2 1) was added dropwise bromine (60 ml) on an ice bath, and the solution was stirred overnight at room temperature. The reaction mixture was poured into ice water, extracted with diethyl ether, then sequentially washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, the solvent was evaporated in vacuo. To the resulting 6-benzyloxy-2-bromo-3,4-dihydro-2H-naphthalen-1-one (250 g) was added ethanol (2.5 1), the solution was stirred, sodium borohydride (25 g) was added thereto on an ice bath followed by stirring overnight at room temperature. The reaction mixture was poured into ice water, and the resulting solid was washed with water to provide 6-benzyloxy-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol (290 g). To a suspension of this compound (260 g) in toluene (800 ml) was added p-toluenesulfonic acid monohydrate (6.0 g), and the solution was refluxed for 2 hours. The reaction mixture was poured into ice water, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, and the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (34 g).
[Compound]
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( 22 )
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200 g
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0 (± 1) mol
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60 mL
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ice water
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